

CAS number and molecular formula for 5-Aminoquinolin-2(1H)-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Aminoquinolin-2(1H)-one

Cat. No.: B041705

[Get Quote](#)

An In-Depth Technical Guide to 5-Aminoquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-Aminoquinolin-2(1H)-one**, a heterocyclic organic compound of interest in medicinal chemistry. This document details its chemical identity, including its CAS number and molecular formula, and outlines a feasible synthetic route. Furthermore, it compiles available physicochemical and spectroscopic data, drawing comparisons with the closely related compound, 5-aminoquinoline. The guide also explores the potential biological activities of **5-Aminoquinolin-2(1H)-one** based on the established pharmacology of the quinolin-2(1H)-one scaffold, with a focus on its potential as a kinase inhibitor and antibacterial agent. Detailed experimental protocols for relevant biological assays are provided to facilitate further investigation into its therapeutic potential.

Chemical Identity and Physicochemical Properties

5-Aminoquinolin-2(1H)-one, also known as 5-amino-2(1H)-quinolinone, is a quinolinone derivative with the chemical formula $C_9H_8N_2O$.^{[1][2]} Key identification and physicochemical parameters are summarized in Table 1. While specific experimental data for **5-Aminoquinolin-**

2(1H)-one is limited in publicly available literature, data for the structurally similar compound 5-aminoquinoline is provided for reference.

Table 1: Chemical Identity and Physicochemical Properties

Property	5-Aminoquinolin-2(1H)-one	5-Aminoquinoline (for reference)
CAS Number	61317-32-6[1]	611-34-7[3]
Molecular Formula	C ₉ H ₈ N ₂ O[1][2]	C ₉ H ₈ N ₂ [3]
Molecular Weight	160.17 g/mol [1]	144.17 g/mol [3]
Melting Point	Not available	106-109 °C[4]
Boiling Point	Not available	310 °C[4]
Solubility	Not available	Soluble in DMSO, Methanol[4]
pKa	Not available	5.46 (20 °C)[4]

Synthesis

A plausible and commonly employed synthetic route to **5-Aminoquinolin-2(1H)-one** involves a two-step process starting from a suitable quinoline precursor. This process is outlined below.

Synthesis of 5-Nitroquinolin-2(1H)-one

The synthesis of the key intermediate, 5-nitroquinolin-2(1H)-one, can be achieved through the nitration of quinolin-2(1H)-one. Various nitration methods are described in the literature for quinoline and its derivatives.

Reduction of 5-Nitroquinolin-2(1H)-one to 5-Aminoquinolin-2(1H)-one

The final step involves the reduction of the nitro group of 5-nitroquinolin-2(1H)-one to an amino group. A common method for this transformation is catalytic hydrogenation.

Experimental Protocol: Synthesis of 5-Aminoquinolin-2(1H)-one

Materials:

- 5-Nitroquinolin-2(1H)-one
- Palladium on carbon (10% Pd/C)
- Hydrazine hydrate
- Ethanol
- Inert gas (e.g., Argon or Nitrogen)

Procedure:

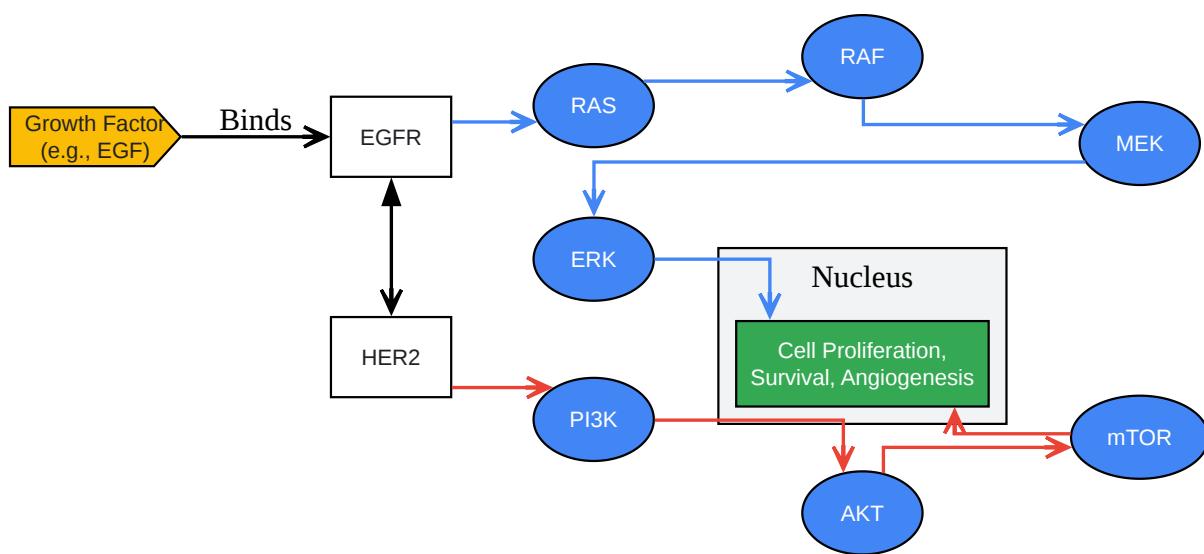
- In a round-bottom flask, dissolve 5-nitroquinolin-2(1H)-one in ethanol.
- Add a catalytic amount of 10% Pd/C to the solution.
- Heat the mixture to reflux under an inert atmosphere.
- Slowly add hydrazine hydrate to the refluxing mixture.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography to yield **5-Aminoquinolin-2(1H)-one**.

Spectroscopic Data

While specific spectroscopic data for **5-Aminoquinolin-2(1H)-one** is not readily available, the data for 5-aminoquinoline can be used as a reference for characteristic peaks.

Table 2: Spectroscopic Data for 5-Aminoquinoline (Reference)

Spectroscopy	Data
¹ H NMR	Spectral data available. [3]
¹³ C NMR	Spectral data available. [3]
IR	Spectral data available. [3]
Mass Spectrometry	m/z: 144 (M ⁺) [3]


Potential Biological Activities and Signaling Pathways

The quinolin-2(1H)-one scaffold is a well-established pharmacophore present in numerous biologically active compounds.[\[5\]](#) Derivatives have shown a wide range of therapeutic potential, including as antibacterial agents and kinase inhibitors.

Potential as Kinase Inhibitors

Several quinolin-2(1H)-one derivatives have been investigated as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[\[6\]](#) [\[7\]](#) These receptors are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.

Diagram 1: Simplified EGFR/HER2 Signaling Pathway

[Click to download full resolution via product page](#)

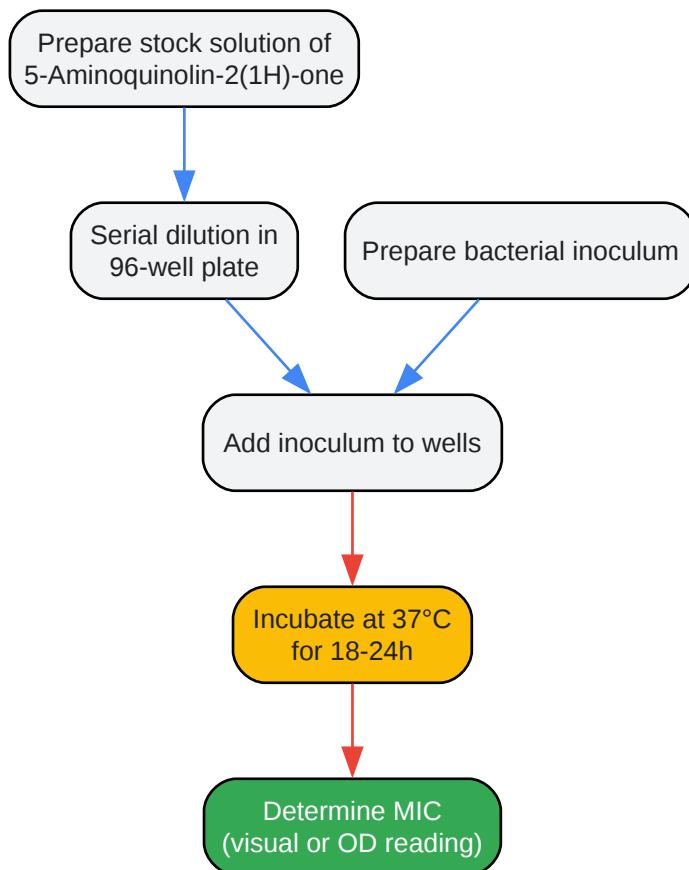
Caption: Simplified representation of the EGFR/HER2 signaling cascade.

Potential as Antibacterial Agents

Quinolone and quinolin-2-one derivatives have a long history as effective antibacterial agents. [8] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[9]

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

Materials:


- Mueller-Hinton Broth (MHB)
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- **5-Aminoquinolin-2(1H)-one**
- Positive control antibiotic (e.g., Ciprofloxacin)
- 96-well microtiter plates

- Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

- Prepare a stock solution of **5-Aminoquinolin-2(1H)-one** in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
- Prepare a bacterial inoculum and adjust its concentration to approximately 5×10^5 CFU/mL in MHB.
- Add the bacterial suspension to each well containing the compound dilutions. Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with no compound).
- Incubate the plates at 37 °C for 18-24 hours.
- Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram 2: Experimental Workflow for Antibacterial Activity Screening

[Click to download full resolution via product page](#)

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential as PARP Inhibitors

Recent studies have highlighted the potential of quinolinone derivatives as inhibitors of Poly (ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair. PARP inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Olaparib, a PARP inhibitor containing a phthalazinone core, has shown clinical success.^[10] The quinazolinone scaffold, a bioisostere of the phthalazinone core, has been utilized to develop novel PARP-1 inhibitors.^{[11][12]} Given the structural similarities, **5-Aminoquinolin-2(1H)-one** could also be explored for its PARP inhibitory activity.

Conclusion

5-Aminoquinolin-2(1H)-one represents a molecule of interest for further investigation in drug discovery. Its quinolin-2(1H)-one core suggests potential for a range of biological activities, including but not limited to kinase inhibition and antibacterial effects. The synthetic route is feasible, and the provided experimental protocols offer a starting point for its biological evaluation. Further research is warranted to fully elucidate the physicochemical properties, spectroscopic profile, and the specific biological targets and mechanisms of action of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. anexib.com [anexib.com]
- 3. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics | MDPI [mdpi.com]
- 4. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fmhr.net [fmhr.net]
- 8. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Olaparib Conjugates with Selenopheno[3,2-c]quinolinone Inhibit PARP1 and Reverse ABCB1-Related Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- To cite this document: BenchChem. [CAS number and molecular formula for 5-Aminoquinolin-2(1H)-one]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b041705#cas-number-and-molecular-formula-for-5-aminoquinolin-2-1h-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com